Compound Description: This series of compounds was investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. The most potent compound identified was 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) which demonstrated low cytotoxicity and long duration of action. []
Relevance: These compounds share the core 3,4-dihydroisoquinoline moiety with 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide. Additionally, both compound classes feature a benzamide group, highlighting a common structural motif relevant to potential biological activity. []
Compound Description: SP-10 is a benzamide derivative that demonstrated potent inhibition of HIV-1 replication in vitro, including against a multidrug-resistant strain. Its mechanism of action involves modifying actin dynamics, reducing CD4 and CCR5 expression on host cells, and blocking gp120 binding. []
Relevance: SP-10 and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide both belong to the benzamide class of compounds, sharing this core structural feature. The presence of a tert-butyl substituent in both molecules further emphasizes their structural similarity. []
Compound Description: This compound is a potent and selective inhibitor of ADAMTS-4, a metalloprotease implicated in osteoarthritis. It exhibits high selectivity over related enzymes like ADAMT-5, MMP-13, TACE, and ADAMTS-13. []
Relevance: This compound and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide share the presence of a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety. Both compounds also feature a benzamide group, highlighting structural similarities potentially relevant for their biological activities. []
Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. It binds to an intracellular site on the receptor, potentiating dopamine-induced cAMP signaling. Its binding site involves residues in intracellular loop 2 and transmembrane helices 3 and 4. []
Relevance: DETQ and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide both contain a substituted 3,4-dihydroisoquinoline moiety. This shared core structure suggests potential similarities in their interactions with biological targets. []
N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide ([18F]3c) and N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f)
Compound Description: These fluorine-18 labeled benzamide analogs were designed for positron emission tomography (PET) imaging of the sigma-2 (σ2) receptor in solid tumors. They demonstrated high tumor uptake and acceptable tumor-to-normal tissue ratios in biodistribution studies. []
Relevance: These compounds and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide share a common benzamide core structure. They also feature a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, highlighting their structural relatedness. []
Compound Description: GM-4-53 is a substituted tetrahydroisoquinoline that displays cytostatic effects in triple-negative breast cancer cells. It induces cell cycle arrest similar to paclitaxel but does not affect tubulin depolymerization, suggesting a distinct mechanism of action. []
Relevance: GM-4-53 and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide both contain a benzamide group linked to a tetrahydroisoquinoline framework. This structural similarity places them within a related chemical class, despite differences in specific substitutions. []
Compound Description: Compound 4 is a novel dopamine D2 receptor (D2R) partial agonist that exhibits biased agonism toward different signaling endpoints. Structural modifications of this compound, including incorporation of fragments from cariprazine (a drug for schizophrenia), were explored to understand the structure-activity relationships of biased agonism at D2R. []
Relevance: Compound 4 shares the 3,4-dihydroisoquinoline moiety with 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide, indicating a structural relationship. Additionally, the presence of a tert-butyl substituent in both compounds further strengthens their structural similarity. []
Compound Description: SB269652 is a bitopic ligand that negatively modulates the binding of dopamine at the dopamine D2 receptor (D2R) dimer. It binds to a secondary pocket between the extracellular ends of TM2 and TM7 within the D2R protomer. Fragmentation studies of this compound led to the discovery of smaller fragments that retain allosteric activity. []
Relevance: SB269652 and 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide share the 3,4-dihydroisoquinoline moiety, demonstrating a structural connection. Though SB269652 features a distinct indole-2-carboxamide group, the shared core structure suggests a potential for similar binding interactions with certain targets. []
Overview
4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound combines a tert-butyl group with a sulfonamide derivative of tetrahydroisoquinoline, which is known for its biological activity. The compound's structure suggests it may interact with various biological targets, particularly in the context of metabolic diseases.
Source: The compound is synthesized through organic chemistry methods involving specific reagents and conditions that facilitate the formation of the desired molecular structure.
Classification: This compound falls under the category of sulfonamide derivatives and is classified as an amide due to the presence of the amide functional group. It is also related to tetrahydroisoquinoline compounds, which are often studied for their pharmacological properties.
Synthesis Analysis
The synthesis of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves several key steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butylbenzene and various tetrahydroisoquinoline derivatives.
Reagents: Common reagents include sulfonyl chlorides, bases (e.g., sodium hydroxide), and solvents like dimethylformamide or dichloromethane.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and atmospheric conditions to ensure proper yield and purity.
Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain the final product in high purity.
Technical details regarding reaction mechanisms and conditions can be found in specialized organic chemistry literature focusing on amide and sulfonamide synthesis.
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can be represented as follows:
Molecular Formula: C19H26N2O2S
Molecular Weight: Approximately 342.49 g/mol
Structural Features:
A tert-butyl group attached to a benzene ring.
An ethyl chain linking to a sulfonyl group (–SO2–).
A tetrahydroisoquinoline moiety that contributes to its biological activity.
Data regarding the compound's structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide includes:
Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic attacks by various nucleophiles.
Hydrolysis Reactions: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield corresponding carboxylic acids and amines.
Rearrangements: Depending on conditions, structural rearrangements may occur leading to different derivatives.
Technical details about these reactions can be explored in organic chemistry textbooks focusing on amides and sulfonamides.
Mechanism of Action
The mechanism of action for 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is hypothesized based on its structural features:
Biological Targets: The compound may interact with specific enzymes or receptors involved in metabolic pathways.
Inhibition Mechanism: It could act as an inhibitor for enzymes related to lipid metabolism or glucose homeostasis.
Data from Studies: Preliminary studies suggest potential efficacy in reducing triglyceride levels and improving metabolic profiles in animal models.
Further research is necessary to fully elucidate its mechanism through in vitro and in vivo studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide include:
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
Melting Point: Specific melting point data should be determined experimentally but is expected to be within a typical range for similar compounds.
Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant data can be obtained from material safety data sheets or chemical databases.
Applications
4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has potential applications in scientific research:
Pharmaceutical Development: As a candidate for drug development targeting metabolic disorders such as obesity or type 2 diabetes.
Biochemical Studies: Useful in studying enzyme inhibition mechanisms related to lipid metabolism.
Chemical Biology: May serve as a tool compound for investigating cellular pathways involving sulfonamides and isoquinolines.
Continued research into this compound could lead to significant advancements in therapeutic strategies for metabolic diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.